(5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule It features a thiazolidinone core, a pyrazole ring, and various substituents that contribute to its unique chemical properties
Properties
Molecular Formula |
C25H25N3O2S2 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O2S2/c1-3-5-15-27-24(29)22(32-25(27)31)16-19-17-28(20-9-7-6-8-10-20)26-23(19)18-11-13-21(14-12-18)30-4-2/h6-14,16-17H,3-5,15H2,1-2H3/b22-16- |
InChI Key |
QTDKSMVTJZYIMQ-JWGURIENSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone or β-keto ester.
Thiazolidinone Core Formation: The thiazolidinone core is formed by the reaction of a thiourea derivative with a haloketone or aldehyde.
Final Coupling: The final step involves the condensation of the pyrazole derivative with the thiazolidinone core under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles can be employed to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can target the double bond in the pyrazole ring or the thiazolidinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazolidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully saturated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. For instance, a study published in the Journal of Research in Pharmacy demonstrated that similar compounds exhibited significant cytotoxic effects against various human cancer cell lines. The study utilized a range of concentrations and assessed cell viability through spectrophotometric methods, revealing that these compounds could inhibit cancer cell growth effectively .
Key Findings:
- Cytotoxicity: The compound showed promising results against multiple cancer types.
- Mechanism of Action: It is hypothesized that the compound may induce apoptosis in cancer cells through various biochemical pathways.
Antimicrobial Activity
Thiazolidinone derivatives have also been explored for their antimicrobial properties. Research indicates that compounds within this class can exhibit activity against a variety of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Case Studies:
- Bacterial Inhibition: A study evaluated the antibacterial efficacy of several thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimal inhibitory concentrations comparable to standard antibiotics .
- Fungal Activity: Other studies have reported antifungal activity against species such as Candida albicans, suggesting potential applications in treating fungal infections .
Pharmacological Studies
Pharmacological assessments have been conducted to further understand the therapeutic potential of (5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one. These studies often include:
- Toxicology Evaluations: Assessing safety profiles in preclinical models.
- Bioavailability Studies: Understanding absorption and metabolism in biological systems.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets include enzymes such as protein kinases and receptors involved in cell signaling pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological response .
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-Cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific substituents, which enhance its biological activity and selectivity. The presence of the butyl group and the ethoxyphenyl moiety contributes to its unique pharmacokinetic properties and potential therapeutic applications .
This detailed overview highlights the significance of (5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one in various scientific and industrial fields
Biological Activity
The compound (5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by its complex structure, which includes a thiazolidine core, a thioxo group, and multiple aromatic substituents. This molecular architecture suggests potential interactions with various biological targets, making it an interesting candidate for pharmacological studies, particularly in the context of anticancer and anti-inflammatory activities.
| Property | Details |
|---|---|
| Molecular Formula | C25H24N4O4S |
| Molecular Weight | 476.5 g/mol |
| IUPAC Name | (5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one |
| InChI Key | GCWXKLDKJAWJFA-JCMHNJIXSA-N |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may modulate the activity of these targets, leading to various biological effects including:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Binding: It can bind to certain receptors, altering their signaling pathways and affecting cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds structurally similar to (5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one have shown promising results against various cancer cell lines:
- Colorectal Cancer: A related derivative demonstrated selective antitumor activity in the colorectal adenocarcinoma HCT 116 cell line with an IC50 value of 10 μM, indicating significant cytotoxicity against cancer cells while sparing normal fibroblasts (IC50 > 25 μM) .
- Breast Cancer: Another study reported that similar thiazolidinone derivatives exhibited inhibitory activity against the MCF-7 breast cancer cell line with IC50 values ranging from 24.5 to 28.6 μM .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Thiazolidinones are known to exhibit such activities through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
Case Studies
Several case studies have explored the biological activities of thiazolidinone derivatives:
- Study on Structure–Activity Relationship: Research indicated that modifications on the phenyl ring and side chains significantly influenced the anticancer activity of thiazolidinone derivatives. For example, changes in substituents led to varying degrees of cytotoxicity across different cancer cell lines .
- Evaluation Against Tumor Cell Lines: A comprehensive evaluation showed that certain thiazolidinones could effectively inhibit tumor growth in vitro and in vivo models, suggesting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
